molecular formula C9H16N4O2 B1603720 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione CAS No. 752222-81-4

5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1603720
CAS No.: 752222-81-4
M. Wt: 212.25 g/mol
InChI Key: TXDXEUVACFAWQB-UHFFFAOYSA-N
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Description

5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significance in biochemistry, particularly in nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions starting from simpler precursors. One common method might involve the alkylation of a pyrimidine ring followed by amination at specific positions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the amino groups or the pyrimidine ring.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the pyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, pyrimidine derivatives are often studied for their roles in DNA and RNA structures. This compound might be investigated for its potential interactions with nucleic acids.

Medicine

Pyrimidine derivatives are known for their pharmacological properties. This compound could be explored for potential therapeutic applications, such as antiviral or anticancer activities.

Industry

In industry, such compounds might be used in the synthesis of dyes, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action for 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with biological targets. Typically, pyrimidine derivatives interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Diamino-1-methyl-3-propylpyrimidine-2,4(1H,3H)-dione
  • 5,6-Diamino-1-ethyl-3-butylpyrimidine-2,4(1H,3H)-dione

Uniqueness

The unique structural features of 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione, such as the specific alkyl groups attached to the pyrimidine ring, may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound's structure and properties suggest various applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

The molecular formula of this compound is C7H12N4O2C_7H_{12}N_4O_2 with a molecular weight of approximately 184.20 g/mol. It is characterized by the presence of multiple amino groups and a pyrimidine ring, which are essential for its biological activity.

PropertyValue
Molecular FormulaC₇H₁₂N₄O₂
Molecular Weight184.20 g/mol
Melting Point>250ºC
Boiling PointNot specified
CAS Number142665-13-2

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that compounds with a pyrimidine structure can inhibit viral replication by targeting the de novo pyrimidine biosynthesis pathway. In particular, studies have shown that pyrimidine deprivation can enhance the production of interferons, which are crucial for antiviral defense mechanisms. The compound's structural similarity to known pyrimidine biosynthesis inhibitors suggests it may also exhibit similar antiviral properties .

Anticancer Activity

In vitro studies have demonstrated that pyrimidine derivatives can inhibit cell proliferation and migration in cancer cell lines. For instance, certain analogs have shown significant activity against A431 vulvar epidermal carcinoma cells by disrupting cellular processes essential for tumor growth . The inhibition of pyrimidine metabolism may lead to selective cytotoxicity in cancer cells while sparing normal cells.

Case Studies

  • Antiviral Mechanism : A study on pyrimidine biosynthesis inhibitors revealed that these compounds could amplify the production of type I and type III interferons when cells were stimulated with RIG-I ligands. This suggests a potential therapeutic role for this compound in enhancing antiviral responses .
  • Cancer Cell Proliferation : Research involving chloroethyl pyrimidine nucleosides indicated that modifications to the pyrimidine structure could significantly inhibit cell proliferation in specific cancer types. This highlights the potential for developing new anticancer therapies based on the structural framework of 5,6-diamino-1-ethyl-3-propylpyrimidine .

Properties

IUPAC Name

5,6-diamino-1-ethyl-3-propylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-3-5-13-8(14)6(10)7(11)12(4-2)9(13)15/h3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDXEUVACFAWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=C(N(C1=O)CC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620042
Record name 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752222-81-4
Record name 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-amino-1-ethyl-5-nitroso-3-propyl-1,3-dihydropyrimidine-2,4-dione (300 mg) in methanol (10 ml) was added 10% palladium on carbon catalyst (50 mg), and the mixture was hydrogenated under hydrogen at 30 psi for 2 hours. The mixture was filtered through celite, and solvent was removed from the filtrate under reduced pressure, to provide 5,6-diamino-1-ethyl-3-propyl-1,3-dihydropyrimidine-2,4-dione, a compound of formula (2).
Name
6-amino-1-ethyl-5-nitroso-3-propyl-1,3-dihydropyrimidine-2,4-dione
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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